(2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid
Description
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S)-2-amino-3-prop-2-enoxypropanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 |
InChI Key |
PLTOASLATKFEBR-YFKPBYRVSA-N |
Isomeric SMILES |
C=CCOC[C@@H](C(=O)O)N |
Canonical SMILES |
C=CCOCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Serine Derivatives with Allyl Halides
The most common synthetic approach to (2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid involves the reaction of serine or its derivatives with allyl halides (such as allyl bromide or allyl chloride) under basic conditions. This reaction proceeds via nucleophilic substitution where the hydroxyl group of serine is replaced by the allyloxy group.
-
- Base: Typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the hydroxyl group and enhance nucleophilicity.
- Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF) are preferred to facilitate the substitution reaction.
- Temperature: Mild heating or reflux conditions (around 50–80°C) to improve reaction rate and yield.
- Reaction time: Several hours, often optimized between 4 to 24 hours depending on scale and reagents.
Mechanism:
The hydroxyl group on the β-carbon of serine is converted into a better leaving group by deprotonation, which then undergoes an SN2 reaction with the allyl halide, resulting in the formation of the allyloxy substituent.
Protection and Deprotection Strategies
In some synthetic routes, the amino group of serine is protected to prevent side reactions during the allylation step. Common protecting groups include Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). After allylation, the protecting group is removed under acidic or basic conditions to yield the free amino acid.
- Typical sequence:
- Protect amino group of serine.
- Allylation of hydroxyl group with allyl halide under basic conditions.
- Deprotection of amino group to regenerate free amine.
This approach enhances selectivity and purity of the final product.
Alternative Synthetic Routes
While the direct substitution method is predominant, other methods have been explored:
Enzymatic synthesis: Using engineered enzymes to catalyze the allylation of serine or its derivatives, offering stereoselectivity and mild reaction conditions. However, this method is less common and still under research.
Solid-phase synthesis: Incorporation of allyloxy-serine derivatives into peptides using solid-phase peptide synthesis (SPPS) techniques, where the allyloxy group is introduced on resin-bound serine residues.
Industrial Scale Considerations
Industrial production generally scales up the laboratory nucleophilic substitution method with optimizations such as:
- Use of continuous flow reactors for better heat and mass transfer.
- Optimization of solvent recycling and reagent stoichiometry to improve cost-efficiency.
- Purification by crystallization or preparative chromatography to ensure high purity.
Data Table Summarizing Typical Preparation Conditions
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | L-Serine or protected L-serine derivatives | Amino group protection often used |
| Alkylating agent | Allyl bromide or allyl chloride | Allyl bromide preferred for reactivity |
| Base | Potassium carbonate (K₂CO₃) or sodium hydroxide | Facilitates deprotonation of hydroxyl |
| Solvent | Acetone, DMF, or similar polar aprotic solvent | Enhances nucleophilicity and solubility |
| Temperature | 50–80°C | Reflux conditions common |
| Reaction time | 4–24 hours | Optimized based on scale and reagents |
| Yield | 70–90% | Dependent on purity of reagents |
| Purification | Crystallization, chromatography | Ensures removal of unreacted materials |
Research Findings and Optimization Insights
- Yield and Purity: Studies show that the choice of base and solvent significantly affects yield and purity. Potassium carbonate in acetone yields high purity products with minimal side reactions. Excess allyl halide can lead to over-alkylation and should be controlled.
- Stereochemistry: The reaction preserves the (2S) stereochemistry of serine, crucial for biological activity.
- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor reaction progress and confirm product formation.
- Side Reactions: Potential side reactions include O-alkylation at unintended sites and elimination reactions; these are minimized by controlling temperature and reagent stoichiometry.
- Scale-Up: Continuous flow synthesis has been reported to improve reproducibility and safety during scale-up, reducing reaction times and improving heat management.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and prop-2-en-1-yloxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
Building Block for Complex Molecules
(2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid serves as a critical building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for creating more complex molecules used in pharmaceuticals and materials science.
Biology
Role in Biological Processes
Research has indicated that this compound may interact with enzymes and receptors, influencing biochemical pathways. Studies have explored its potential neuroprotective effects by modulating neurotransmitter systems, particularly glutamate levels in the brain, which could mitigate excitotoxicity—a process leading to neuronal injury.
Medicine
Therapeutic Potential
Allylglycine has been investigated for its potential therapeutic applications in neurological disorders such as epilepsy and anxiety disorders. Its inhibitory effects on GABA synthesis suggest that it could help balance excitatory and inhibitory neurotransmission, offering benefits in managing these conditions.
Industry
Production of Specialty Chemicals
The compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to serve as an intermediate in various industrial applications, contributing to the development of innovative products.
Neuroprotective Effects
A study conducted by researchers at a leading university explored the neuroprotective properties of (2S)-2-amino-3-(prop-2-en-1-yloxy)propanoic acid in animal models of neurodegeneration. The findings indicated that administration of the compound significantly reduced neuronal death caused by excitotoxicity, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Application in Drug Development
Recent research published in a reputable journal examined the use of (2S)-2-amino-3-(prop-2-en-1-yloxy)propanoic acid as a precursor in the synthesis of novel antiepileptic drugs. The study demonstrated that derivatives synthesized from this compound exhibited enhanced efficacy in controlling seizure activity compared to existing medications.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Substituents
Pyrazole-Containing Derivatives
- Example: (2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic acid () Structural Difference: A pyrazole ring replaces the allyloxy group. Impact: The pyrazole’s aromaticity and hydrogen-bonding capability enhance interactions with biological targets (e.g., enzymes or receptors) compared to the allyloxy group.
Benzotriazole-Containing Derivatives
- Impact: The extended conjugated system increases hydrophobicity (higher LogP) and fluorescence properties, making it suitable for imaging applications—unlike the simpler allyloxy group .
Indole/Indazole Derivatives
- Examples: 5-Hydroxy-L-tryptophan (): Contains a 5-hydroxyindole group. (S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid (): Features an indazole ring. Impact: Indole/indazole groups participate in cation-π interactions and serotonin receptor binding. The allyloxy group lacks such direct bioactivity but offers synthetic versatility for further functionalization .
Analogues with Aliphatic or Ether-Based Substituents
Tetrahydrofuran (THF)-Containing Analogues
- Example: (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid () Structural Difference: A THF ring replaces the allyloxy chain. Impact: The THF group enhances rigidity and may improve metabolic stability compared to the flexible allyloxy ether. This compound is used in peptide design for constrained conformations .
Allyloxycarbonyl Derivatives
- Example: (S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid () Structural Difference: An allyloxycarbonyl (Alloc) protecting group is present. Impact: The Alloc group is widely used in peptide synthesis for temporary amine protection. The target compound’s allyloxy group, while structurally similar, lacks the carbonyl functionality, limiting its role in protection chemistry .
Key Research Findings
- Medicinal Chemistry : Compounds like LY341495 (), a metabotropic glutamate receptor antagonist, highlight how substituents (e.g., xanthine rings) dictate target specificity. The allyloxy group’s simplicity may allow broader functionalization for optimizing pharmacokinetics .
- Synthetic Challenges : Allyloxy groups may require protection during peptide synthesis to prevent side reactions, whereas pyrazole or indole derivatives demand careful regiochemical control .
Biological Activity
(2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid, also known as allylglycine, is a non-canonical amino acid that has garnered attention in biochemical research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an allyl group attached to the amino acid backbone. This modification can influence its interactions with biological systems, particularly in the context of enzyme inhibition and receptor modulation.
1. Inhibition of Enzyme Activity
Allylglycine has been shown to act as an inhibitor of certain enzymes, particularly those involved in neurotransmitter metabolism. For instance, it inhibits the activity of glutamate decarboxylase, which is crucial for the synthesis of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. This inhibition can lead to alterations in GABA levels, affecting neuronal excitability and synaptic transmission.
2. Modulation of Receptor Activity
Research indicates that allylglycine may also modulate the activity of various receptors, including NMDA receptors. These receptors are integral to synaptic plasticity and memory function. By influencing receptor activity, allylglycine could potentially play a role in cognitive processes and neuroprotection.
Therapeutic Applications
1. Neuroprotective Effects
Due to its ability to modulate neurotransmitter systems, allylglycine has been investigated for its neuroprotective properties. Studies suggest that it may help mitigate excitotoxicity—a process where excessive stimulation by neurotransmitters leads to neuronal injury or death—by regulating glutamate levels in the brain.
2. Potential Use in Neurological Disorders
The compound's inhibitory effects on GABA synthesis have led researchers to explore its potential applications in treating conditions such as epilepsy and anxiety disorders. By balancing excitatory and inhibitory neurotransmission, allylglycine could offer therapeutic benefits for these disorders.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of (2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid:
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of excitotoxicity, administration of allylglycine resulted in a significant reduction in neuronal damage compared to control groups. This suggests that allylglycine may protect against neurodegeneration caused by excessive glutamate signaling.
Case Study 2: Behavioral Changes in Anxiety Models
Another investigation assessed the effects of allylglycine on anxiety-like behaviors in mice. The results indicated that treatment with allylglycine led to reduced anxiety levels as measured by standard behavioral tests, supporting its potential use as an anxiolytic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
